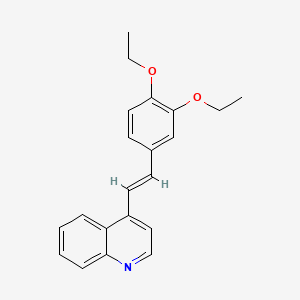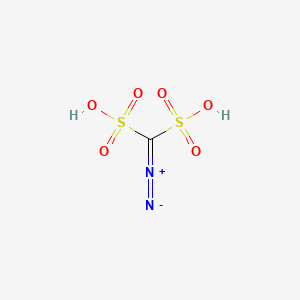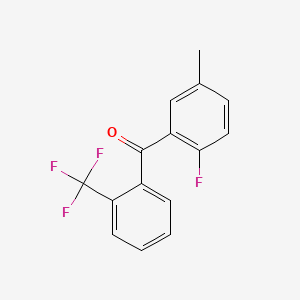
6'-Fluoro-3'-methyl-2-(trifluoromethyl)benzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 6'-Fluoro-3'-méthyl-2-(trifluorométhyl)benzophénone est un composé organique de formule moléculaire C15H10F4O. Il s'agit d'un dérivé de la benzophénone caractérisé par la présence de groupes fluoro, méthyl et trifluorométhyl sur les cycles benzéniques
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 6'-Fluoro-3'-méthyl-2-(trifluorométhyl)benzophénone implique généralement la réaction d'acylation de Friedel-Crafts. Cette réaction utilise un chlorure de benzoyle fluoré et un dérivé benzénique trifluorométhylé en présence d'un catalyseur acide de Lewis tel que le chlorure d'aluminium. Les conditions de réaction incluent généralement :
Température : 0 °C à température ambiante
Solvant : Dichlorométhane ou chloroforme
Catalyseur : Chlorure d'aluminium
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour des rendements et une pureté plus élevés, impliquant souvent des réacteurs à écoulement continu et des techniques de purification avancées telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
La 6'-Fluoro-3'-méthyl-2-(trifluorométhyl)benzophénone peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des acides carboxyliques ou des cétones correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe cétone en un alcool.
Substitution : Les groupes fluoro et trifluorométhyl peuvent participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Permanganate de potassium ou trioxyde de chrome en conditions acides.
Réduction : Hydrure de lithium et d'aluminium ou borohydrure de sodium en conditions anhydres.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base comme l'hydrure de sodium.
Principaux produits formés
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation d'alcools.
Substitution : Formation de dérivés benzophénoniques substitués.
4. Applications de la recherche scientifique
La 6'-Fluoro-3'-méthyl-2-(trifluorométhyl)benzophénone a plusieurs applications de recherche scientifique :
Chimie : Utilisée comme élément constitutif dans la synthèse organique pour la préparation de molécules plus complexes.
Biologie : Étudiée pour son potentiel de sonde fluorescente en raison de ses propriétés photophysiques uniques.
Médecine : Explorée pour son potentiel de pharmacophore dans la conception de médicaments, en particulier dans le développement d'agents anti-inflammatoires et anticancéreux.
Industrie : Utilisée dans la production de produits chimiques et de matériaux spéciaux possédant des propriétés spécifiques.
5. Mécanisme d'action
Le mécanisme d'action de la 6'-Fluoro-3'-méthyl-2-(trifluorométhyl)benzophénone dépend de son application. Dans les systèmes biologiques, elle peut interagir avec des cibles moléculaires spécifiques telles que des enzymes ou des récepteurs, modulant leur activité. La présence de groupes fluoro et trifluorométhyl peut améliorer l'affinité de liaison et la sélectivité du composé envers ces cibles. Les voies exactes impliquées dépendraient du contexte biologique spécifique et de la nature de la cible.
Applications De Recherche Scientifique
6’-Fluoro-3’-methyl-2-(trifluoromethyl)benzophenone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6’-fluoro-3’-methyl-2-(trifluoromethyl)benzophenone depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-Fluoro-6-(trifluorométhyl)benzaldéhyde
- 2-Fluoro-6-(trifluorométhyl)benzonitrile
- 2-Fluoro-5-méthylphényl (2-trifluorométhylphényl)méthanone
Unicité
La 6'-Fluoro-3'-méthyl-2-(trifluorométhyl)benzophénone est unique en raison de l'arrangement spécifique des groupes fluoro, méthyl et trifluorométhyl sur les cycles benzéniques. Cette structure unique confère des propriétés chimiques et physiques distinctes, ce qui la rend précieuse pour des applications spécifiques dans la recherche et l'industrie.
Propriétés
Numéro CAS |
87750-59-2 |
|---|---|
Formule moléculaire |
C15H10F4O |
Poids moléculaire |
282.23 g/mol |
Nom IUPAC |
(2-fluoro-5-methylphenyl)-[2-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C15H10F4O/c1-9-6-7-13(16)11(8-9)14(20)10-4-2-3-5-12(10)15(17,18)19/h2-8H,1H3 |
Clé InChI |
OGWYQHNHSHDXQV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)F)C(=O)C2=CC=CC=C2C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




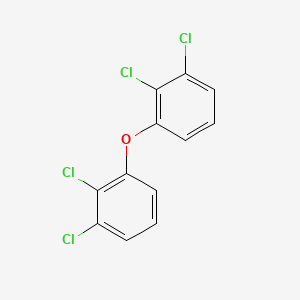
![bis[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexanedioate](/img/structure/B12665310.png)

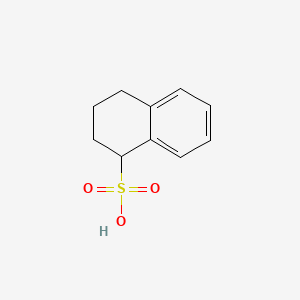
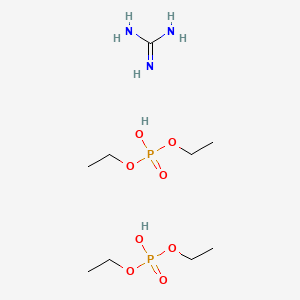


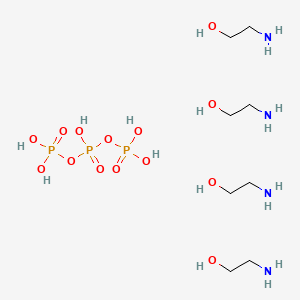
![2-[2-(1-piperidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12665351.png)
